molecular formula C7H16ClN B042450 3-chloro-N,N-diethylpropan-1-amine CAS No. 104-77-8

3-chloro-N,N-diethylpropan-1-amine

Cat. No. B042450
CAS RN: 104-77-8
M. Wt: 149.66 g/mol
InChI Key: WVUULNDRFBHTFG-UHFFFAOYSA-N
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Description

"3-chloro-N,N-diethylpropan-1-amine" is a compound of interest within the field of organic chemistry, particularly due to its potential reactivity and utility in the synthesis of various chemical products. Its structural features suggest it could participate in a range of chemical reactions, leading to diverse derivatives with potential applications in medicinal chemistry, material science, and catalysis.

Synthesis Analysis

The synthesis of compounds closely related to "3-chloro-N,N-diethylpropan-1-amine" involves several key strategies, including the addition of nitrous acid to corresponding trifluoroacetylaminomethylstyrenes, followed by reduction, and Michael addition of nitroalkane anions to methyl cinnamates, followed by Curtius degradation (Abbenante, Hughes, & Prager, 1994). These methods highlight the versatility and complexity of synthesizing nitrogen-containing chloro compounds.

Molecular Structure Analysis

While specific molecular structure analyses of "3-chloro-N,N-diethylpropan-1-amine" are not available, related studies on chlorophyll derivatives and iron(III) complexes provide insights into how chloro and amino functional groups interact within molecules (Tamiaki et al., 2013), (Carvalho et al., 2006). These interactions can significantly influence the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Reactions of compounds similar to "3-chloro-N,N-diethylpropan-1-amine" with amines and other nucleophiles demonstrate the compound's reactivity and potential for forming diverse chemical structures (Sosnovskikh, Irgashev, & Barabanov, 2006). Such reactions are crucial for the development of new materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of chloro- and amino-containing compounds, including solubility, melting point, and boiling point, are essential for understanding their behavior in different environments and applications. While specific data for "3-chloro-N,N-diethylpropan-1-amine" is not provided, related compounds exhibit properties that suggest solubility in common organic solvents and stability under various conditions (Wood, Fisher, & Kent, 1966).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, stability under acidic or basic conditions, and potential for participation in coupling reactions, are critical for exploiting "3-chloro-N,N-diethylpropan-1-amine" in synthetic chemistry (Jacob et al., 1977). Understanding these properties can guide the development of new synthetic routes and the design of novel compounds with desired functionalities.

Future Directions

While I couldn’t find specific information on the future directions of 3-chloro-N,N-diethylpropan-1-amine, it’s worth noting that this compound is used in various applications4. As our understanding of chemistry continues to grow, it’s likely that new uses for this compound will be discovered.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

3-chloro-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUULNDRFBHTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146208
Record name 3-Chloropropyl(diethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-diethylpropan-1-amine

CAS RN

104-77-8
Record name 3-Chloro-N,N-diethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropyl(diethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropyl(diethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropropyl(diethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diethyl-amine (7.27 ml, 70 mmol), acetone (15 ml, 3 vol), 5M NaOH solution (16.8 ml, 1.2 eq.) and 1-bromo-3-chloropropane (16.5 g, 105 mmol, 1.5 eq.) were reacted together according to general procedure A to give the title compound (6.2 g, 59%) as a colourless oil.
Quantity
7.27 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

A solution of 3-diethylamino-1-propanol (Aldrich) (10 g, 76 mmol) in DCM was stirred at 0° C. A solution of thionyl chloride (DCM 30 mL) was then added drop-wise such that the reaction temperature remained at 0° C. Once addition is complete, the reaction was refluxed for one hour. The reaction was allowed to cool and the excess DCM and thionyl chloride were removed under vacuum. The residue was basified (pH8–9) using 2N NaOH and the aqueous mixture extracted with DCM (3×100 mL). The organic extracts were combined, dried (MgSO4) and evaporated to give a brown oil. The oil was distilled (160°–165° C.) to give the product as a clear oil (4.2 g 36.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
36.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Yatabe, K Yamaguchi - Nature Communications, 2022 - nature.com
Regioselective transformations of tertiary amines, which are ubiquitously present in natural products and drugs, are important for the development of novel medicines. In particular, the …
Number of citations: 9 www.nature.com
I ALRUBAIE, AT SALIM, MM MAJEED… - Nusantara Bioscience, 2022 - smujo.id
Abstract. Alrubaie I, Salim AT, Majeed MM, Radhi AJ. 2022. Synthesis of novel polymer quaternary ammonium salt derived from glucose as a phase transfer catalyst. Nusantara …
Number of citations: 2 smujo.id
B Qi, F Wang, H He, M Fan, L Hu, L Xiong… - European Journal of …, 2022 - Elsevier
In our previous study, 1-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)-3-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)urea (1) was obtained …
Number of citations: 2 www.sciencedirect.com
V Korotchenko, R Sathunuru, L Gerena… - Journal of medicinal …, 2015 - ACS Publications
Chloroquine (CQ) has been used as first line malaria therapeutic drug for decades. Emergence of CQ drug-resistant Plasmodium falciparum malaria throughout endemic areas of the …
Number of citations: 29 pubs.acs.org
RA Dodean, P Kancharla, Y Li… - Journal of medicinal …, 2019 - ACS Publications
Malaria remains one of the deadliest diseases in the world today. Novel chemoprophylactic and chemotherapeutic antimalarials are needed to support the renewed eradication agenda. …
Number of citations: 16 pubs.acs.org
A Paulo, M Figueiras, M Machado… - Journal of Medicinal …, 2014 - ACS Publications
To get insight into the relevance of targeting hemozoin (Hz) crystals, two isomeric series, N5,N10-bis-alkylamine (2a–k) and N10,O11-bis-alkylamine (3a–k) indolo[3,2-b]quinolines, …
Number of citations: 25 pubs.acs.org
Z Tang, C Wu, T Wang, K Lao, Y Wang, L Liu… - European Journal of …, 2016 - Elsevier
The estrogen receptors have played important roles in breast cancer development and progression. Selective estrogen receptor modulators, such as Tamoxifen, have showed great …
Number of citations: 29 www.sciencedirect.com
SB Heimsch - 2020 - edoc.ub.uni-muenchen.de
A compound which contains besides the fuel also the oxidizer and decomposes under energy and gas release is defined according to the ASTM (American society for testing and …
Number of citations: 1 edoc.ub.uni-muenchen.de
Y Zhu - 2016 - library-archives.canada.ca
Ce mémoire de maîtrise porte sur la conception et la synthèse de monomères polymérisables en vue d'obtenir des macromolécules sensibles à plusieurs stimulations externes: 1) la …
Number of citations: 0 library-archives.canada.ca
MMSRÀ BASE - savoirs.usherbrooke.ca
Ce mémoire de maîtrise porte sur la conception et la synthèse de monomères polymérisables en vue d’obtenir des macromolécules sensibles à plusieurs stimulations externes. …
Number of citations: 2 savoirs.usherbrooke.ca

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